molecular formula C31H36N2O6 B12513299 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

Cat. No.: B12513299
M. Wt: 532.6 g/mol
InChI Key: HJGADLBSAXYSSH-UHFFFAOYSA-N
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Description

Cyclohexylidene Enamine System

The 4,4-dimethyl-2,6-dioxocyclohexylidene moiety forms a conjugated enamine through the reaction of dimedone with an ethylamine group. This cyclic diketone undergoes keto-enol tautomerism, stabilizing the enamine via resonance. The methyl groups at position 4 hinder rotational freedom, creating a rigid, planar structure that resists hydrolysis under acidic conditions. This stability makes the cyclohexylidene group ideal for temporary amino protection during solid-phase peptide synthesis (SPPS), as it can be selectively removed using bromine water or hydroxylamine without affecting other protecting groups.

Fluorenylmethoxycarbonyl (Fmoc) Carbamate

The Fmoc group, attached to the ε-amino group of lysine, is a base-labile carbamate. Its structure includes a fluorenylmethyl moiety linked to a carbonate ester, which decomposes under mild basic conditions (e.g., piperidine) via β-elimination, releasing dibenzofulvene—a byproduct detectable by UV absorbance at 301 nm. The Fmoc group’s orthogonality to acid-labile protections (e.g., tert-butyl) enables its use in multi-step syntheses, particularly for constructing peptides with post-translational modifications.

Key Interactions :

  • The cyclohexylidene enamine’s rigidity minimizes steric clashes during peptide elongation.
  • The Fmoc group’s aromatic fluorenyl core enhances solubility in organic solvents like dimethylformamide (DMF), critical for SPPS.

Stereochemical Configuration Analysis (D/L-Lysine Derivative)

The compound is derived from lysine , an α-amino acid with two chiral centers (Cα and Cε). In its native form, lysine exists as the L-enantiomer (S configuration at Cα). However, the stereochemical outcome of this derivative depends on the starting material and synthetic route.

Configuration at Cα

The parent lysine’s α-carbon (C2 in hexanoic acid) retains its chirality. In the synonym (2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid , the S configuration indicates the L-lysine origin. This is consistent with most peptide synthesis protocols, which utilize L-amino acids to preserve biological activity.

Configuration at Cε

The ε-amino group (position 6) is protected by Fmoc, which does not introduce additional stereochemistry. However, if the starting lysine were D-configured (R at Cα), the prefix D- would precede the name. Such derivatives are rare but serve niche applications in designing peptide analogs resistant to enzymatic degradation.

Stereochemical Stability :

  • The enamine formation at Cα does not perturb the existing chirality, as the reaction with dimedone occurs without racemization.
  • The Fmoc group’s bulkiness shields the ε-amino group from undesired side reactions, preserving stereochemical integrity during synthesis.
Chiral Center Configuration Role in Synthesis
Cα (Position 2) S (L-lysine) Determines peptide backbone stereochemistry
Cε (Position 6) N/A (Fmoc) Protected site for subsequent functionalization

Properties

Molecular Formula

C31H36N2O6

Molecular Weight

532.6 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)

InChI Key

HJGADLBSAXYSSH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Functionalization and Initial Coupling

The synthesis typically begins with anchoring a Fmoc-protected glycine to a resin, such as 2-chlorotrityl chloride (CTC) resin or Rink amide resin , in dimethylformamide (DMF). For example:

  • Step 1 : 3 equivalents of Fmoc-Gly-OH are coupled to CTC resin using diisopropylethylamine (DIPEA) as a base.
  • Step 2 : The resin is washed with DMF and methanol to block unreacted sites.

Solution-Phase Synthesis

Retrosynthetic Analysis

The molecule is dissected into two key precursors:

  • Fmoc-protected lysine (α-amino protected).
  • Dde-protected lysine (ε-amino protected).

Stepwise Protection

  • α-Amino Protection : Fmoc-Cl (9-fluorenylmethyl chloroformate) reacts with lysine in a biphasic system (water/dioxane) at pH 9–10.
  • ε-Amino Protection : The ε-amino group is treated with 4,4-dimethyl-2,6-diketocyclohexanone and ethylamine under acidic conditions (pH 4–5) to form the Dde group.
Table 2: Protection Reaction Parameters
Step Reagent Conditions Yield
α-Amino Fmoc protection Fmoc-Cl, NaHCO₃ pH 9, 0°C, 1 hr 85%
ε-Amino Dde protection 4,4-dimethyl-2,6-diketocyclohexanone, HCl pH 4, 25°C, 12 hr 78%

Data sourced from.

Orthogonal Deprotection Strategies

Fmoc Removal

The Fmoc group is cleaved using 20–30% piperidine in DMF , which generates a free α-amino group for subsequent couplings.

Dde Removal

The Dde group is selectively removed with 2% hydrazine monohydrate in DMF , leaving the Fmoc group intact.

Industrial-Scale Synthesis

Large-Batch SPPS

Patents describe synthesis scales up to 250 mmol , utilizing automated synthesizers and high-temperature couplings (75°C) to accelerate reaction kinetics. Key modifications include:

  • Solvent Systems : DMF/γ-valerolactone mixtures improve resin swelling and coupling efficiency.
  • Activation Reagents : Oxyma/DIC systems reduce racemization compared to HOBt/DIC.

Purification and Isolation

Crude product is precipitated using cold diethyl ether and purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Racemization Risks

Prolonged exposure to basic conditions during Fmoc deprotection can epimerize the lysine α-carbon. Mitigation strategies include:

  • Low-temperature deprotection (0–5°C).
  • Short reaction times (<10 minutes per piperidine treatment).

Solvent Compatibility

The Dde group is sensitive to trifluoroacetic acid (TFA) , necessitating alternative cleavage cocktails (e.g., TFA-free mixtures) during resin cleavage.

Recent Advances

Continuous Flow Synthesis

Microfluidic systems enable real-time monitoring of coupling efficiency, reducing reagent waste and improving yields by 15–20%.

Enzymatic Deprotection

Lipase-based catalysts selectively remove Fmoc groups under mild conditions (pH 7, 37°C), minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Dde-Lys(Fmoc)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Dde and Fmoc protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Dde group is typically removed using 2% hydrazine in DMF, while the Fmoc group is removed using piperidine in DMF.

    Coupling: Peptide bond formation is facilitated by coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Dde-Lys(Fmoc)-OH serves as a building block

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid":

Basic Information

  • Name: 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
  • Molecular Formula: C31H36N2O6
  • Molecular Weight: 532.6 g/mol

Synonyms
This compound is also known by several synonyms :

  • MFCD00467662
  • SCHEMBL22878094
  • SCHEMBL25199168
  • (2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
  • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-D-lysine

Identified Applications

While the search results do not explicitly detail specific applications of this compound in well-documented case studies, the information available allows for potential inferences regarding its use in scientific research:

  • As a Building Block in Chemical Synthesis: The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group suggests its potential use in peptide synthesis . The compound may serve as a protected amino acid derivative, useful for creating peptides and peptidomimetics with specific structural features.
  • Research Intermediates: Key Organics lists this chemical with applications in research and development, and it can be used as a building block in organic synthesis .
  • IUPAC Name: 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid

Other potential applications

  • Potential as a Botanical Acaricide: Hemp essential oil contains terpenoid compounds with pesticide properties. One study found that hemp essential oil was toxic to D. gallinae with an LC50 value of 47.1 ?g/mL . (E)–caryophyllene and ?-humulene were the most toxic for both ticks and mites .
  • Control of Cannabis Fungal Pathogens: Bacillus and Pseudomonas strains have been screened against cannabis pathogens .

Mechanism of Action

The mechanism of action of Dde-Lys(Fmoc)-OH involves its role as a protected lysine derivative in peptide synthesis. The Dde and Fmoc groups protect the amino and carboxyl groups, respectively, allowing for selective deprotection and modification. The Dde group is removed under mild conditions, enabling the introduction of modifications at the lysine residue without affecting the rest of the peptide. The Fmoc group is removed using basic conditions, allowing for further elongation of the peptide chain.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Protecting Groups Backbone Deprotection Method Key Application Reference
DdeK(Fmoc)OH (Target) Dde (ε), Fmoc (α) Hexanoic Hydrazine (Dde), Base (Fmoc) Orthogonal SPPS
Fmoc-Lys(Bz1-PO3H2)-OH Phosphoryl (ε), Fmoc (α) Hexanoic Hydrolysis (phosphoryl) Nucleotide-peptide conjugates
Fmoc-Lys(Mmt)-OH Mmt (ε), Fmoc (α) Hexanoic Mild acid (1% TFA) Acid-sensitive peptide synthesis
Fmoc-Lys(Dde-3-MeBu)-OH Modified Dde (ε), Fmoc (α) Hexanoic Hydrazine Controlled deprotection
Fmoc-Lys(Boc)-4,4-difluorohexanoic Acid Boc (ε), Fmoc (α) Difluoro Strong acid (TFA) Protease-resistant peptides

Biological Activity

  • IUPAC Name : (2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
  • Molecular Formula : C31H36N2O6
  • Molecular Weight : 532.64 g/mol
  • CAS Number : 156648-40-7
  • Appearance : White to off-white powder
  • Purity : >97.5% (HPLC)

The biological activity of this compound primarily revolves around its role as a peptide coupling agent and its potential effects on cellular signaling pathways. It is hypothesized to interact with various receptors and enzymes involved in cellular metabolism and signaling.

  • Inhibition of Protein Synthesis : The compound may inhibit certain pathways involved in protein synthesis by acting on the ribosomal machinery or associated factors.
  • Cell Signaling Modulation : There is evidence suggesting that it can modulate signaling pathways that are critical for cell growth and differentiation.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to enhance the expression of antioxidant enzymes.
  • Anti-inflammatory Properties : In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory conditions.

Research Findings

A summary of key research findings related to the biological activity of DDE-LYS(FMOC)-OH includes:

Study FocusFindingsReference
Antitumor ActivityInduced apoptosis in cancer cells; G2/M phase arrest
NeuroprotectionEnhanced antioxidant enzyme expression
Anti-inflammatory EffectsReduced pro-inflammatory cytokine production

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

The compound is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4) per EU-GHS/CLP regulations . Researchers must:

  • Use personal protective equipment (PPE) : Face shields, safety glasses (tested to EN 166/EU standards), and nitrile gloves inspected for integrity .
  • Implement engineering controls : Work in a fume hood to minimize inhalation risks.
  • Follow hygiene practices: Wash hands thoroughly after handling and avoid contamination of clothing .
  • Emergency measures: Immediate removal of contaminated clothing and access to emergency contact numbers (e.g., +44(0)1840 212137) .

Q. What is the standard synthetic route for this compound, and how is purity ensured?

The synthesis involves:

  • Stepwise coupling : Reaction of the cyclohexylidene ethylamine moiety with the Fmoc-protected hexanoic acid derivative under controlled pH (e.g., adjusted to 3–4 with HCl) .
  • Purification : Silica gel column chromatography using ethyl acetate/methanol (1:1 v/v) to isolate the product .
  • Yield optimization : Typical yields range from 28–30%, with purity confirmed via HPLC and NMR .

Q. Which spectroscopic methods are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., Fmoc-protected amine signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Molecular weight confirmation (e.g., 619.61 g/mol via ESI-MS) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) from the dioxocyclohexylidene and Fmoc groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Solvent selection : Ethyl acetate enhances solubility of intermediates at 50°C .
  • Temperature control : Maintaining 50±3°C during crystallization prevents byproduct formation .
  • Catalyst screening : Test Brønsted acids (e.g., TFA) for amine deprotection efficiency without side reactions .
  • Process monitoring : Use in-situ FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. How do crystalline forms influence bioavailability, and how are they characterized?

  • Polymorph screening : Solvent-antisolvent methods (e.g., ethyl acetate/water) generate forms like AB, M, and F, with Form AB showing 2.5× higher bioavailability in pharmacokinetic studies .
  • Analytical techniques :
    • PXRD : Distinguishes lattice arrangements (e.g., Form AB at 2θ = 12.4°, 18.7°).
    • DSC : Melting points (Form AB: 215°C vs. Form M: 198°C) correlate with stability .
  • In vitro assays : Solubility testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Q. How can computational tools resolve discrepancies in experimental data?

  • Molecular dynamics (MD) simulations : Model interactions between the compound and kinase targets (e.g., AXL/VEGFR2) to explain inhibitory potency variations .
  • Density Functional Theory (DFT) : Predicts regioselectivity in Fmoc deprotection steps, addressing NMR data mismatches .
  • Machine learning (ML) : Train models on synthetic datasets to optimize reaction parameters (e.g., solvent polarity, temperature) for yield improvement .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and impurity profiles .
  • Process Analytical Technology (PAT) : Implement real-time UV-Vis monitoring during crystallization to ensure consistency .
  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between pH, mixing speed, and reagent addition rates .

Methodological Notes

  • Safety Data : Always cross-reference SDS from multiple suppliers (e.g., Key Organics, Ambeed) for updated hazard classifications .
  • Synthetic Reproducibility : Document solvent lot numbers and silica gel activity to minimize variability .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm structural assignments .

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